molecular formula C21H22N2O B2682538 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide CAS No. 1333546-69-2

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide

Número de catálogo: B2682538
Número CAS: 1333546-69-2
Peso molecular: 318.42
Clave InChI: AWSYVOREFVGTQL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide is a synthetic organic compound offered for pharmacological and chemical research. While specific biological data for this exact molecule is not yet widely published in the scientific literature, its structure provides strong clues for its research value. The molecular structure incorporates two pharmacologically significant features: a 2,3-dihydro-1H-indene moiety and an N-methyl-N-phenylacetamide scaffold . The indane group is a recognized pharmacophore in medicinal chemistry. Preclinical research on compounds featuring the 2,3-dihydro-1H-indene core has shown potential for targeting the central nervous system. For instance, a related compound, CHF3381 (2-[(2,3-dihydro-1H-inden-2-yl)amino]acetamide), has been characterized as an N-methyl-D-aspartate (NMDA) receptor antagonist and a reversible monoamine oxidase-A (MAO-A) inhibitor, and was under investigation for the treatment of neuropathic pain . The prop-2-yn-1-yl (propargyl) group is a functional group of high interest, often incorporated to enhance metabolic stability or to confer inhibitory activity against enzymes like monoamine oxidases. Furthermore, the N-methyl-N-phenylacetamide component is a common structural element found in various bioactive molecules and pharmaceutical agents, underscoring its utility in drug discovery . This combination of features makes this compound a compelling candidate for researchers exploring new chemical entities in areas such as neuroscience, enzymology, and medicinal chemistry. It may be of particular interest for studying receptor-ligand interactions, enzyme inhibition, and structure-activity relationships (SAR). This product is provided as a high-purity compound for research purposes. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Propiedades

IUPAC Name

2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-3-15-23(20-14-13-17-9-7-8-12-19(17)20)16-21(24)22(2)18-10-5-4-6-11-18/h1,4-12,20H,13-16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSYVOREFVGTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN(CC#C)C2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic conditions.

    Introduction of the Propynyl Group: This step involves the alkylation of the indene derivative with a propynyl halide in the presence of a strong base.

    Amidation Reaction: The final step involves the reaction of the intermediate with N-methyl-N-phenylacetamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the indene moiety or the propynyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indene ring or the propynyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the indene or propynyl moieties.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide exhibit significant anticancer properties. A study published in Nature Reviews Cancer highlighted the role of indene derivatives in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:
A derivative of this compound was tested against breast cancer cell lines, showing a dose-dependent reduction in cell viability. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death.

Neurological Applications

The compound's structure suggests potential neuroprotective effects. Research into similar indene-based compounds has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems .

Case Study:
In preclinical trials, an indene derivative demonstrated neuroprotective effects in animal models of Parkinson's disease by reducing oxidative stress and inflammation in neuronal tissues.

Synthesis and Derivatives

The synthesis of 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-y)amino]-N-methyl-N-phenylacetamide can be achieved through several methods, including:

  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques to form carbon-nitrogen bonds.
  • Amidation Reactions: Reacting acetamides with amines under controlled conditions to yield the target compound.

Mecanismo De Acción

The mechanism of action of 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide would depend on its specific application. In a biological context, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Variations on the Acetamide Backbone

N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide ()
  • Structural Differences: Replaces the propargylamino group with a 2-fluorophenoxy ether.
  • Synthesis : Likely involves nucleophilic substitution, contrasting with the copper-catalyzed cycloadditions used in triazole-containing analogues ().
N-(2,3-Dihydro-1H-inden-2-yl)-4-methoxybenzamide (B4, )
  • Structural Differences : Substitutes the N-methyl-N-phenylacetamide with a 4-methoxybenzamide group.
  • Impact : The methoxy group increases hydrophilicity and electron-donating effects, which may alter solubility and oxidative metabolism compared to the target compound’s hydrophobic N-phenyl group .

Propargyl-Containing Analogues

2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide ()
  • Structural Differences : Incorporates a chloro-dioxoindolyl group instead of the dihydroindenyl moiety.
  • Impact : The electron-withdrawing chloro and ketone groups may reduce aromatic interactions but enhance reactivity toward nucleophilic targets (e.g., cysteine proteases) .
  • Pharmacokinetics : The dioxoindolyl group could increase metabolic susceptibility compared to the stable dihydroindenyl ring in the target compound.
N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide ()
  • Structural Differences: Features a quinolinone-propargyl hybrid structure.

Triazole-Containing Analogues ()

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a, )
  • Structural Differences: Replaces the propargylamino group with a triazole ring linked to a naphthyloxy moiety.
  • Impact : The triazole enhances metabolic stability and hydrogen-bonding capacity, often improving pharmacokinetic profiles compared to propargyl-containing compounds .

Sulfonyl and Indole Derivatives

N-[4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide ()
  • Structural Differences : Incorporates a sulfonylindolyl group and diphenylacetamide backbone.
  • Impact: The sulfonyl group increases acidity and solubility, while the diphenyl moiety may enhance steric hindrance, reducing off-target interactions compared to the target compound’s mono-phenyl group .

Key Research Findings and Trends

Propargyl vs. Triazole Moieties : Propargyl groups (target compound) offer synthetic versatility but may exhibit higher metabolic oxidation rates compared to triazoles, which are more stable and tunable .

Aromatic vs. Electron-Withdrawing Groups : The dihydroindenyl group in the target compound supports π-π interactions, while electron-withdrawing substituents (e.g., chloro, nitro) in analogues enhance reactivity but may increase toxicity .

Backbone Flexibility : N-methyl-N-phenylacetamide provides conformational rigidity, whereas benzamide derivatives () allow for substituent-driven modulation of electronic properties .

Actividad Biológica

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide is a complex organic compound characterized by its unique structural features, including an indene moiety and a propynyl group. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N2OC_{21}H_{22}N_{2}O, with a molecular weight of approximately 334.41 g/mol. The compound features an indene ring, a propynyl group, an amide group, and a methylated phenyl group. Its unique structure may confer specific biological activities that are currently under investigation.

The precise mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may interact with various biological targets, potentially influencing multiple biochemical pathways. The interaction with cellular targets can lead to alterations in cellular processes such as apoptosis, proliferation, and metabolic regulation.

Potential Targets and Pathways

Given its structural complexity, this compound may affect pathways involved in:

  • Signal Transduction : Modulating pathways related to cell signaling.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic processes.

Pharmacokinetics

Currently, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well characterized. Understanding these properties is crucial for determining the bioavailability and therapeutic potential of the compound. Future studies should focus on elucidating these pharmacokinetic parameters to assess its viability as a drug candidate.

Antiviral Activity

Research indicates that compounds structurally similar to 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-y)amino]-N-methyl-N-phenyacetamide may exhibit antiviral properties. For instance, related indole derivatives have shown efficacy against SARS-CoV and influenza viruses by targeting viral RNA-dependent RNA polymerase (RdRp). This suggests that our compound could potentially inhibit similar viral replication processes .

In Vitro Studies

In vitro assays are essential for assessing the biological activity of new compounds. For example:

CompoundTargetEC50 (µM)Cytotoxicity
2-(Indole-thio)-N-benzyl-acetamideSARS-CoV RdRp1.41 - 3.07Low
2-(Indole-thio)-N-methyl-acetamideRSV RdRp<5Moderate

These studies indicate that derivatives similar to our compound can effectively inhibit viral replication while maintaining low cytotoxicity levels .

Case Studies

Recent investigations into related compounds have highlighted their potential in treating viral infections:

  • SARS-CoV Inhibition : A study screened a library of indole derivatives against SARS-CoV RdRp and identified several candidates with promising inhibitory effects at low concentrations.
  • Influenza A Virus : Similar compounds demonstrated effective inhibition of influenza A virus replication with favorable safety profiles compared to standard antiviral treatments like Remdesivir .

Q & A

Q. What are the standard synthetic protocols for preparing 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide?

The synthesis typically involves copper-catalyzed 1,3-dipolar cycloaddition between azide and alkyne intermediates. For example:

  • Step 1: React substituted azides (e.g., 2-azido-N-phenylacetamide derivatives) with alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) in a tert-butanol/water solvent system (3:1 ratio) using Cu(OAc)₂ as a catalyst .
  • Step 2: Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) and isolate products via ethyl acetate extraction, followed by recrystallization in ethanol.
  • Step 3: Confirm structure using IR (amide C=O stretch ~1670–1682 cm⁻¹), NMR (e.g., –NCH₂CO– protons at δ 5.38–5.48 ppm in DMSO-d₆), and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • IR Spectroscopy: Identifies functional groups (e.g., amide C=O at ~1670 cm⁻¹, aromatic C=C at ~1599 cm⁻¹) .
  • NMR: ¹H and ¹³C NMR resolve substituent environments (e.g., triazole proton at δ 8.36 ppm, aromatic carbons at 120–153 ppm) .
  • HRMS: Validates molecular weight (e.g., calculated [M+H]⁺ for C₂₁H₁₈N₅O₄: 404.1359 vs. observed 404.1348) .

Q. How are structural analogs of this compound synthesized for structure-activity studies?

Modify the indene or phenyl moieties via:

  • Substitution: Introduce nitro groups (e.g., 6b: N-(2-nitrophenyl) variant) using 3-nitrophenyl azides .
  • Heterocycle addition: Incorporate triazole rings via cycloaddition (e.g., 6a: naphthalene-linked triazole) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

  • Quantum Chemical Calculations: Use reaction path search algorithms (e.g., ICReDD’s approach) to predict transition states and energetics, reducing trial-and-error experimentation .
  • Machine Learning: Train models on existing reaction data (e.g., solvent ratios, catalyst loading) to identify optimal parameters (e.g., tert-butanol/water ratio, Cu(OAc)₂ concentration) .

Q. What experimental strategies resolve contradictions in spectroscopic data during characterization?

  • Cross-Validation: Compare NMR data with X-ray crystallography (e.g., single-crystal studies confirm triazole geometry in analogs) .
  • Isotopic Labeling: Use ¹⁵N or ¹³C-labeled intermediates to trace ambiguous signals (e.g., distinguishing overlapping aromatic protons) .

Q. How can the indene moiety be modified to enhance bioactivity or stability?

  • Ring Functionalization: Introduce electron-withdrawing groups (e.g., –NO₂) to modulate electronic properties, as seen in analogs with improved thermal stability .
  • Stereochemical Control: Synthesize enantiopure variants (e.g., (S)-configured indene derivatives) using chiral catalysts or resolution techniques .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Workflow Optimization: Replace batch processes with flow chemistry to enhance reproducibility (e.g., continuous extraction reduces side-product formation) .
  • Purification: Use preparative HPLC or membrane separation (e.g., CRDC subclass RDF2050104) for high-purity isolation of polar byproducts .

Methodological Notes

  • Contradictions in Evidence: highlights failed attempts to synthesize indeno-pyran derivatives via aldehyde condensation, emphasizing the need for rigorous optimization of molar ratios and solvent systems .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.